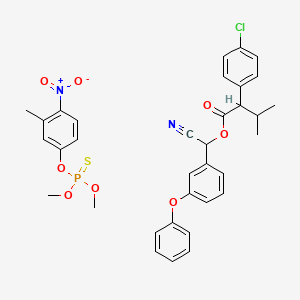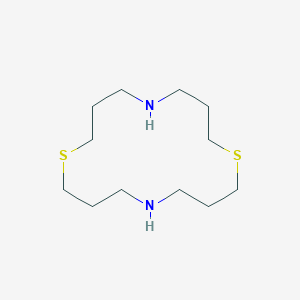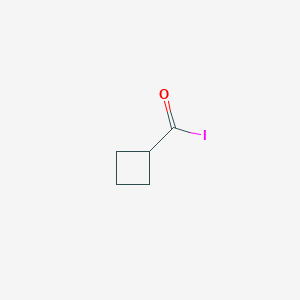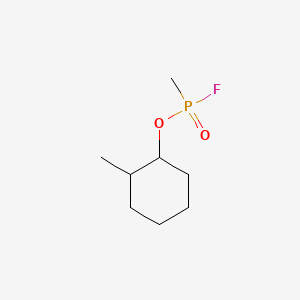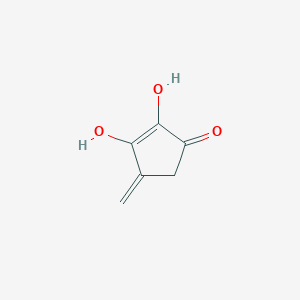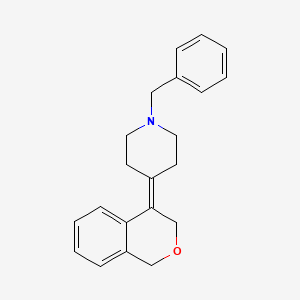
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine is a complex organic compound that features a benzopyran core linked to a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine typically involves the condensation of 1-benzylpiperidine with a suitable benzopyran derivative. One common method involves the use of 1H-2-benzopyran-4(3H)-one as a starting material. The reaction is usually carried out under basic conditions, often employing a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is typically heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzopyran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperidine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated benzopyran rings.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the benzylpiperidine moiety.
Scientific Research Applications
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-2-Benzopyran-4-ol
- 1H-2-Benzopyran-4(3H)-one
- 1-Benzylpiperidine
Uniqueness
4-(1H-2-Benzopyran-4(3H)-ylidene)-1-benzylpiperidine is unique due to its combined structural features of both benzopyran and benzylpiperidine moieties. This combination imparts distinct chemical and biological properties that are not observed in the individual components. The presence of the benzopyran ring enhances its potential for biological activity, while the benzylpiperidine moiety provides additional sites for chemical modification and functionalization.
Properties
CAS No. |
85684-83-9 |
|---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-benzyl-4-(1H-isochromen-4-ylidene)piperidine |
InChI |
InChI=1S/C21H23NO/c1-2-6-17(7-3-1)14-22-12-10-18(11-13-22)21-16-23-15-19-8-4-5-9-20(19)21/h1-9H,10-16H2 |
InChI Key |
WCGGZSSIZCGDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C2COCC3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
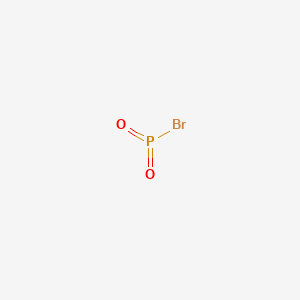
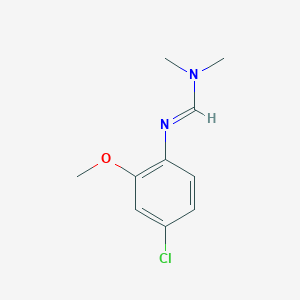
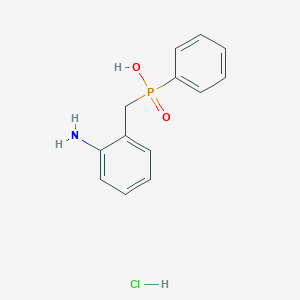
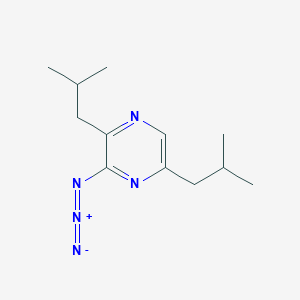
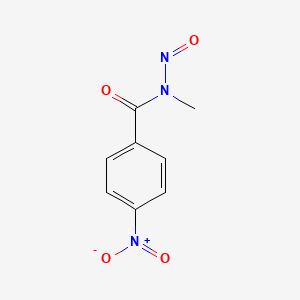
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
